
Bazedoxifene acetate
Descripción general
Descripción
Bazedoxifene acetate (BZA) is a third-generation selective estrogen receptor modulator (SERM) developed by Ligand Pharmaceuticals and Wyeth (now Pfizer). It is approved for the treatment and prevention of postmenopausal osteoporosis in high-risk individuals and is also used in combination with conjugated estrogens (CE) to manage menopausal symptoms and prevent bone loss . BZA binds to estrogen receptors α and β, exerting tissue-specific agonist or antagonist effects. Notably, it maintains bone density and lipid metabolism benefits while minimizing stimulation of breast and uterine tissues, addressing key limitations of earlier SERMs .
Métodos De Preparación
Hydrogen-Free Catalytic Reduction Methods
Palladium-Catalyzed Transfer Hydrogenation
A pivotal advancement in bazedoxifene acetate synthesis is the replacement of hazardous hydrogen gas with safer hydrogen donors. The method described in CN105669518A employs ammonium formate or 1,3-cyclohexadiene alongside a palladium-carbon catalyst in tetrahydrofuran (THF)-ethanol or ethyl acetate-methanol systems . Key parameters include:
Parameter | Optimal Range | Impact on Yield/Purity |
---|---|---|
Temperature | 65°C | Maximizes reaction rate |
Molar ratio (A:H donor) | 1:5–1:10 | Ensures complete deprotection |
Solvent ratio (THF:EtOH) | 1:2–2:1 | Enhances catalyst activity |
This approach achieves 89–91% yield with HPLC purity >99%, circumventing high-pressure hydrogenation equipment . Comparative studies show cyclohexadiene donors reduce reaction time by 30% compared to ammonium formate .
Mechanistic Insights
The palladium-mediated transfer hydrogenation proceeds via a Heck-type mechanism, where the catalyst facilitates hydride transfer from the donor to the benzyl-protected intermediate. Nuclear magnetic resonance (NMR) analysis of the product confirms complete removal of protecting groups, evidenced by the disappearance of benzyl proton signals at δ 7.35–7.42 ppm .
Polymorphic Form A Crystallization
Solvent-Antisolvent Recrystallization
CN107628982B details a crystallization technique yielding >99.9% polymorph A purity . The protocol involves:
-
Dissolving bazedoxifene free base in methanol/ethanol at 70–80°C
-
Adding acetic acid (1.2 eq) in cold antisolvent (n-heptane/sherwood oil)
-
Cooling to 0–5°C for 2 hours
Critical factors affecting crystal morphology:
Factor | Effect on Crystal Form |
---|---|
Cooling rate (≤5°C/min) | Prevents Form B nucleation |
Antisolvent volume (30–200% v/v) | Controls particle size (50–200 μm) |
X-ray diffraction (XRD) analysis shows characteristic peaks at 2θ = 12.7°, 16.0°, and 22.3°, distinguishing Form A from other polymorphs .
Novel Intermediate Utilization
Sulfonate Ester Intermediate
US8569483 introduces 2-(4-{[5-(benzyloxy)-2-[4-(benzyloxy)phenyl]-3-methyl-1H-indol-1-yl]methyl}phenoxy)ethyl-4-methylbenzenesulfonate as a key intermediate . This compound enables:
-
Selective N-alkylation without O-alkylation byproducts
-
92% yield in toluene with K₂CO₃ base
-
Simplified purification via crystallization from hexane-ethyl acetate
The intermediate’s structure was confirmed by mass spectrometry (m/z 789.3 [M+H]⁺) and infrared (IR) carbonyl stretches at 1745 cm⁻¹ .
Solvent Systems and Reaction Kinetics
Binary Solvent Optimization
Comparative studies across patents reveal solvent effects:
Solvent Pair | Reaction Time (h) | Yield (%) | Purity (%) |
---|---|---|---|
THF:Ethanol (1:1) | 24 | 90.5 | 99.27 |
Ethyl Acetate:Methanol (2:1) | 28 | 89.8 | 99.15 |
Ethanol Alone | 36 | 82.4 | 98.76 |
THF-ethanol mixtures exhibit superior mass transfer rates due to lower viscosity (0.48 cP vs 1.1 cP for ethyl acetate) .
Quality Control and Impurity Profiling
Major Process-Related Impurities
Chromatographic methods identify three critical impurities:
-
Impurity X : 3-(4-(2-(azepan-1-yl)ethoxy)benzyl)-2-(4-hydroxyphenyl)-3-methyl-3H-indol-5-ol (0.15% max)
-
Impurity Y : Incomplete deprotected intermediate (Rf 0.32 in TLC ethyl acetate:hexane 3:7)
-
Polymorph B : Metastable form with melting point 163–165°C (DSC endotherm at 168°C)
Patented processes reduce total impurities to <0.5% through:
-
Controlled cooling rates during crystallization
-
Palladium catalyst filtration through celite beds
-
Acetic acid stoichiometry maintained at 1.05–1.10 eq
Análisis De Reacciones Químicas
Tipos de reacciones
El acetato de bazedoxifeno experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes.
Reducción: La adición de hidrógeno o la eliminación de oxígeno, generalmente utilizando agentes reductores.
Sustitución: Reemplazo de un grupo funcional por otro, a menudo facilitado por catalizadores o reactivos específicos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones del acetato de bazedoxifeno incluyen catalizadores de paladio sobre carbono, formiato de amonio, ciclohexadieno y ácido acético . Las condiciones de reacción son generalmente suaves, evitando altas presiones y temperaturas para garantizar la seguridad y la eficiencia .
Principales productos
El principal producto formado a partir de estas reacciones es el propio acetato de bazedoxifeno, que se obtiene con alta pureza y rendimiento a través del control cuidadoso de las condiciones de reacción y los pasos de purificación .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
El acetato de bazedoxifeno ejerce sus efectos uniéndose a los receptores de estrógeno, actuando como agonista y antagonista según el tipo de tejido . En el tejido óseo, actúa como agonista, promoviendo la densidad y la resistencia ósea. En los tejidos mamario y uterino, actúa como antagonista, inhibiendo la proliferación celular y reduciendo el riesgo de cáncer . Los objetivos moleculares incluyen el receptor de estrógeno-α, y las vías involucradas están relacionadas con la señalización de estrógenos y la transcripción genética .
Comparación Con Compuestos Similares
Pharmacological Profile
Receptor Binding and Selectivity
- Bazedoxifene acetate : Binds to ERα with an IC50 of 26 nM, similar to raloxifene. However, it demonstrates superior antagonism in breast tissue (IC50 = 0.19 nM for inhibiting 17β-estradiol-induced MCF-7 cell proliferation) and reduced uterine stimulation compared to raloxifene .
- Raloxifene : Binds ERα with comparable affinity but shows weaker antagonism in breast tissue (IC50 ~1–5 nM) and higher uterine stimulation in preclinical models .
- Lasofoxifene: Another third-generation SERM with higher oral bioavailability but increased risk of venous thromboembolism (VTE) compared to BZA .
Efficacy in Osteoporosis Management
Pharmacokinetics and Bioavailability
- Oral Bioavailability : BZA’s bioavailability is enhanced via proniosomal formulations (e.g., Cmax increased by 2.1-fold vs. pure drug) .
- Metabolism : Hepatic metabolism via CYP3A4, with a half-life of ~28 hours, similar to raloxifene (~27 hours) .
- Polymorph Impact : Bioequivalence confirmed between crystalline forms A and D, ensuring consistent therapeutic effects .
Actividad Biológica
Bazedoxifene acetate (BZA) is a selective estrogen receptor modulator (SERM) that has garnered attention for its potential therapeutic applications, particularly in the treatment of osteoporosis and breast cancer. This article explores the biological activity of BZA, focusing on its mechanisms of action, effects on various tissues, and relevant research findings.
This compound acts by selectively binding to estrogen receptors (ERs), particularly ER-alpha, exhibiting both agonistic and antagonistic properties depending on the tissue context. The compound has a high affinity for ER-alpha with an IC50 of 26 nM, comparable to that of raloxifene . Notably, BZA does not promote the proliferation of MCF-7 breast cancer cells but effectively inhibits 17β-estradiol-induced proliferation with an IC50 of 0.19 nM . This selective activity makes BZA a promising candidate for conditions where estrogenic effects are desired in bone tissue but not in breast or uterine tissues.
Effects on Bone Health
Bazedoxifene has been shown to enhance bone mineral density (BMD) and improve bone strength in preclinical models. In ovariectomized rats, a common model for postmenopausal osteoporosis, BZA administration resulted in significant increases in BMD after six weeks compared to control groups . Additionally, BZA demonstrated superior compressive strength in bone samples from the lumbar vertebrae compared to those from untreated ovariectomized rats .
Impact on Uterine and Breast Tissue
Research indicates that BZA has a favorable profile with respect to uterine health. In studies involving immature rat models, BZA administration led to less uterine weight gain compared to treatments with ethinyl estradiol or raloxifene . Histological evaluations revealed that BZA coadministration reduced endometrial cell hypertrophy induced by raloxifene, suggesting a protective effect against estrogen-induced hyperplasia in the uterus .
Moreover, BZA's antiestrogenic properties have been highlighted in studies involving breast cancer models. It has been shown to function as a pure ER-alpha antagonist, inhibiting the growth of both tamoxifen-sensitive and resistant breast tumor xenografts . This unique mechanism includes inducing conformational changes in ER-alpha that lead to its degradation, although this activity is not essential for its antiestrogenic efficacy .
Clinical Implications and Case Studies
Bazedoxifene has been evaluated in clinical settings for its effectiveness in managing osteoporosis and its potential role in breast cancer therapy. A notable study involved 95 ovariectomized cynomolgus macaques treated with BZA alone or in combination with conjugated equine estrogens (CEE). The results indicated that BZA significantly reduced epithelial density and proliferation markers compared to CEE alone, reinforcing its role as a safer alternative for hormone replacement therapy .
Table 1: Summary of Biological Activities of this compound
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to validate the selective estrogen receptor modulation (SERM) activity of bazedoxifene acetate in preclinical models?
- Methodological Answer : To assess SERM activity, use in vitro competitive binding assays with ERα/β isoforms, measuring IC50 values via fluorescence polarization or radioligand displacement. For functional antagonism, employ MCF-7 cell proliferation assays: this compound (0.1–10 nM) inhibits 17β-estradiol-induced proliferation . In vivo, utilize ovariectomized rat models to evaluate bone mineral density (BMD) improvements (e.g., 5 mg/kg/day oral dosing for 6 weeks) while monitoring uterine weight to confirm tissue selectivity. Histological analysis of endometrial luminal epithelium and myometrial hypertrophy can further validate uterine safety .
Q. How should researchers standardize dosing and stability protocols for this compound in cell-based and animal studies?
- Methodological Answer : For in vitro studies, dissolve this compound in DMSO (stock concentration ≤20 mM) and use working concentrations of 5–20 μM, ensuring DMSO does not exceed 0.1% in media . In animal models (e.g., Capan-1 xenografts), administer 5 mg/kg via oral gavage daily, with pharmacokinetic validation (Cmax ~3.2 ng/mL, AUC ~45 ng·h/mL in humans ). Store the compound at –20°C in desiccated conditions to maintain ≥98% purity over three years. Pre-dose centrifugation (10,000×g, 5 min) prevents particle aggregation .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s dual mechanisms (ER modulation vs. GP130/STAT3 inhibition) in cancer models?
- Methodological Answer : To dissect dual pathways, use SPR (surface plasmon resonance) to quantify binding affinities (e.g., KD = 182.7 µM for GP130 vs. IC50 = 26 nM for ERα ). In IL-6-dependent cancer lines (e.g., DS-1 cells), pre-treat with IL-6 (10 ng/mL) and assess proliferation inhibition via bazedoxifene (1–20 µM). Compare results to ER-negative models to isolate GP130 effects. Co-immunoprecipitation can confirm disruption of IL-6/GP130 complexes . For translational relevance, validate findings in patient-derived xenografts with ER/GP130 co-expression profiling .
Q. What statistical approaches are optimal for analyzing non-linear relationships between this compound-induced BMD changes and fracture risk reduction?
- Methodological Answer : Apply Bayesian path analysis to model causal pathways, incorporating baseline covariates (age, BMI) and post-treatment confounders. In a 3-year trial, 40% of fracture risk reduction was mediated via BMD improvements, with region-specific variability (e.g., lumbar vs. femoral sites). Use Markov chain Monte Carlo (MCMC) simulations to estimate indirect effects, adjusting for unmeasured confounders. Counterfactual analysis can quantify the difference in fracture incidence under treated vs. placebo BMD values .
Q. How should discrepancies between preclinical uterine safety data and clinical observations be addressed in translational studies?
- Methodological Answer : Preclinical models may underestimate endometrial responses due to species-specific ER dynamics. In phase III trials, compare endometrial hyperplasia rates (≤1% with bazedoxifene vs. 2–3% with raloxifene ) and use transvaginal ultrasound to monitor endometrial thickness. Incorporate ex vivo human endometrial tissue cultures treated with bazedoxifene (1–100 nM) to assess epithelial proliferation (Ki-67 staining) and contrast with rodent data .
Q. What strategies optimize the design of combination therapies using this compound and chemotherapeutic agents (e.g., paclitaxel) in ovarian cancer?
- Methodological Answer : Use synergistic dose-response matrices (e.g., Chou-Talalay method) to identify optimal ratios. In in vivo models, co-administer bazedoxifene (10 mg/kg) with paclitaxel (15 mg/kg) weekly, monitoring tumor volume regression and EMT markers (E-cadherin, vimentin) via immunohistochemistry. Validate GP130/STAT3 inhibition (phospho-STAT3 reduction) and apoptosis (cleaved caspase-3) in residual tumors . For clinical translation, design phase Ib trials with pharmacokinetic sampling to rule out drug-drug interactions .
Propiedades
IUPAC Name |
acetic acid;1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O3.C2H4O2/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31;1-2(3)4/h6-15,20,33-34H,2-5,16-19,21H2,1H3;1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZAMQFQZMUNTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048657 | |
Record name | Bazedoxifene acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198481-33-3 | |
Record name | Bazedoxifene acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=198481-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bazedoxifene acetate [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198481333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bazedoxifene acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-[2-(azepan-1-yl)ethoxy]benzyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BAZEDOXIFENE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J70472UD3D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.